![molecular formula C24H20ClN3O4 B2931303 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 899969-09-6](/img/structure/B2931303.png)
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide
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Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide, also known as CM-272, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Scientific Research Applications
Synthetic Methodologies
A novel method for synthesizing quinazolinones involves a palladium-catalyzed domino reaction, highlighting the importance of this compound in facilitating complex chemical transformations. This approach offers a streamlined route to constructing biologically relevant quinazoline derivatives, potentially opening new avenues for drug discovery and development (Hidemasa Hikawa et al., 2012).
Antimicrobial Activity
Research into quinazolinone derivatives has shown significant antimicrobial potential, with some compounds demonstrating activity against various human pathogenic microorganisms. This suggests that modifications to the quinazolinone structure, such as those seen in "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide," could lead to new antimicrobial agents with broad-spectrum efficacy (G. Saravanan et al., 2015).
Antitumor Activity
The compound's structural framework serves as a basis for synthesizing novel derivatives with antitumor properties. By manipulating the quinazoline core, researchers have developed compounds that exhibit potent antitumor activity across various cancer cell lines, underscoring the therapeutic potential of quinazolinone-based structures in oncology (A. Alanazi et al., 2014).
Blood-Brain Barrier Penetration
One study highlighted the development of a quinazoline derivative that induces apoptosis with excellent blood-brain barrier penetration. This property is crucial for the treatment of central nervous system disorders and cancer, indicating that structural modifications to the quinazolinone scaffold can significantly influence drug distribution and efficacy (N. Sirisoma et al., 2009).
properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-14-26-19-9-5-4-7-16(19)24(30)28(14)15-11-12-18(25)20(13-15)27-23(29)17-8-6-10-21(31-2)22(17)32-3/h4-13H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSGWDGOAGMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide |
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